2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Catalog No.
S1907789
CAS No.
82330-54-9
M.F
C9H8ClNO5
M. Wt
245.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

CAS Number

82330-54-9

Product Name

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

IUPAC Name

2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

InChI

InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3

InChI Key

ADCFAHQRUIOIOM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC

Organic Chemistry: Synthesis of Benzamidazoles

Application Summary: “2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde” is used as an organic intermediate in the synthesis of benzamidazoles . Benzamidazoles are a class of organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5C_9H_8ClNO_5 and a molecular weight of approximately 245.62 g/mol. This compound is characterized by the presence of a benzaldehyde structure that is substituted with a chlorine atom, two methoxy groups, and a nitro group on the aromatic ring. The specific arrangement of these substituents contributes to its unique chemical properties and potential reactivity in various

Involving 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde include:

  • Nitration: This compound can undergo further nitration reactions, particularly at the ortho or para positions relative to the existing nitro group.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, which can lead to the formation of amine derivatives.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles due to the reactive aldehyde functional group, forming more complex organic molecules.

The synthesis of 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde typically involves:

  • Starting Material: The process begins with 2-chloro-3,4-dimethoxybenzaldehyde.
  • Nitration Reaction: The compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This condition ensures selective nitration at the desired position on the benzene ring.
  • Purification: Following the reaction, the product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for further applications.

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Dyes and Pigments Production: The compound can be utilized in the production of dyes and pigments due to its chromophoric properties.
  • Research: In biochemical research, it may be employed in studies involving enzyme-catalyzed reactions or as a model compound for understanding reaction mechanisms involving aldehydes and nitro groups.

Several compounds share structural similarities with 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde:

Compound NameStructure HighlightsUnique Features
2-Chloro-6-nitrobenzaldehydeContains chlorine and nitro groupsLacks methoxy substituents
3,4-DimethoxybenzaldehydeContains two methoxy groupsNo chlorine or nitro substituents
2-Chloro-3,4-dimethoxybenzaldehydeSimilar structure but without nitro groupUnique due to combination of chloro and nitro groups

Uniqueness

The uniqueness of 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde lies in its specific combination of chloro, methoxy, and nitro substituents on the benzene ring. This combination imparts distinct reactivity patterns that differentiate it from other similar compounds. Its ability to act as a versatile intermediate in organic synthesis further emphasizes its importance in chemical research and industrial applications.

XLogP3

1.8

Wikipedia

2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Dates

Modify: 2023-08-16

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